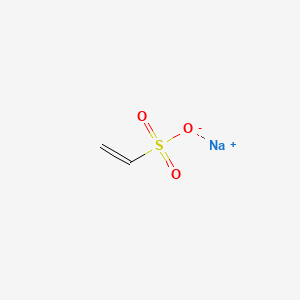
Sodium ethenesulfonate
Descripción general
Descripción
Synthesis Analysis
Sodium ethenesulfonate undergoes polymerization in aqueous solutions under specific conditions, such as ultraviolet light or the presence of peroxide catalysts, leading to the formation of polymers with high molecular weights. Its synthesis can be achieved through various chemical reactions, including coupling reactions of sulfonic acid derivatives in alkaline conditions and other specialized methods designed to produce high-purity and high-yield products (Breslow & Kutner, 1958).
Molecular Structure Analysis
The molecular structure of sodium ethenesulfonate derivatives has been elucidated through techniques like single crystal X-ray diffraction, revealing complex coordination geometries and interactions. For instance, the structure of sodium ethene-bis-nitrobenzenesulfonate showcases a 2D topology net formed by metal-ligand coordination interactions, highlighting the role of sodium ions in bridging ligands to form intricate molecular architectures (Yu, Qian, & Wang, 2012).
Chemical Reactions and Properties
Sodium ethenesulfonate participates in diverse chemical reactions, including copolymerizations with various monomers and its use in the synthesis of symmetrical and unsymmetrical sulfonates. These reactions are pivotal for creating functional materials with specific properties, such as enhanced electrical conductivity and stability in aqueous solutions (Cao et al., 2018).
Physical Properties Analysis
The physical properties of sodium ethenesulfonate and its derivatives, such as solubility, density, and molecular weight, have been characterized in detail. Studies on sodium alkanesulfonates provide insights into the apparent molar volumes, viscosity coefficients, and surface activity, which are crucial for understanding the behavior of sodium ethenesulfonate in aqueous solutions (Tamaki, Inabe, Mori, & Numata, 1983).
Chemical Properties Analysis
The chemical properties of sodium ethenesulfonate, such as reactivity ratios, polymerization behavior, and interactions with other chemical species, have been explored to optimize its use in various applications. Research on its copolymerization and interactions with other monomers sheds light on its versatility and potential for creating novel materials with desired chemical properties (Breslow & Kutner, 1958).
Aplicaciones Científicas De Investigación
Photoluminescence and Thermal Properties
Sodium ethene-bis-nitrobenzenesulfonate shows potential in photoluminescence due to increased rigidity and conjugation effect in its aromatic system. Coordination interactions of metal atoms to ligands result in red-shifting of emission wavelength, suggesting applications in luminescent materials (Yu, Qian, & Wang, 2012).
Intermediate for Gemini Surfactant
2-[2-(2-Sulfo-ethylamino)-ethylamino]-ethanesulfonic sodium, an intermediate for Gemini surfactant, was synthesized from ethenesulfonic sodium. This process is suitable for industrialization, indicating the use of sodium ethenesulfonate in surfactant production (Xing Ya-cheng, 2007).
Organic Electronics and Biomaterial Coatings
Studies on poly(3,4-ethylenedioxythiophene) doped with sodium ethenesulfonate-related compounds reveal its application in organic electronics and biomaterial coatings. The incorporation of various counterions, including sodium-based ones, impacts the electrical properties and chemical stability of these materials, crucial for biomedical applications (Spanninga, Martin, & Chen, 2009).
Conducting Polymer in Electronic Devices
Sodium ions in poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) significantly influence its electrical and optical properties, and colloidal stability. This has implications for the use of sodium ethenesulfonate in the synthesis of conducting polymers for transparent and flexible electronic devices (Cho et al., 2018).
Thermally Curable Conductive Films
The copolymerization of sodium 4-styrenesulfonate and N-(methylol acrylamide) forms thermally curable copolymers with enhanced weather stability and water resistance. This finding suggests the application of sodium ethenesulfonate in developing conductive films with improved properties (Yin, Lee, & Chiu, 2011).
Thermoelectric Properties in Films
Sodium ethenesulfonate derivatives are used to optimize the thermoelectric properties of poly(ethylene dioxythiophene):poly(styrenesulfonate) thin films, indicating its role in renewable energy generation from waste heat (Saxena et al., 2018).
Conductivity Enhancement of Conducting Films
Treatment with sodium-based salts, such as sodium ethenesulfonate, significantly enhances the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) films, crucial for applications in electronic devices (Xia & Ouyang, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;ethenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYYTVSBPRQCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1184-84-5 (Parent), 26101-52-0 (Parent) | |
| Record name | Sodium vinylsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0027513 | |
| Record name | Sodium ethenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethenesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium vinylsulfonate | |
CAS RN |
3039-83-6, 9002-97-5 | |
| Record name | Sodium vinylsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium ethenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ethylenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM VINYLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7K3L38Z7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Fluorophenyl)-6-[2-oxo-2-(1-pyrrolidinyl)ethyl]-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1231846.png)
![6-[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl]-5-thieno[2,3-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1231847.png)

![5-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-sulfanylidene-4-imidazolidinone](/img/structure/B1231851.png)

![1-[2-[(4-Chlorophenyl)thio]ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B1231854.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-hydroxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1231856.png)
![N4-(3-fluorophenyl)-N2-[3-(4-morpholinyl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B1231859.png)
![3,4,6-Trimethoxy-5-oxo-8-benzo[7]annulenecarboxylic acid methyl ester](/img/structure/B1231862.png)

![2-[[6-Amino-2-[3-(dimethylamino)propylamino]-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1231864.png)


